(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide
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Overview
Description
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a bromophenyl group and a hydroxyimino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-bromoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromoaniline and glyoxylic acid oxime.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2-iodophenyl)-2-(hydroxyimino)acetamide
Uniqueness
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
1191245-18-7 |
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Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
(2Z)-N-(2-bromophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |
InChI Key |
KRUQMJREXXFSBT-YHYXMXQVSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N\O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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